Spiro[furo[3,4-c]pyridine-3(1H),4'-piperidin]-1-one hydrochloride
Overview
Description
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride is a chemical compound with the molecular formula C11H13ClN2O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furo[3,4-c]pyridine Core: This step involves the cyclization of a suitable precursor to form the furo[3,4-c]pyridine core. This can be achieved through a series of reactions, including condensation and cyclization reactions.
Spiro Formation: The next step involves the formation of the spiro linkage by reacting the furo[3,4-c]pyridine core with a piperidine derivative. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, and controlled temperature and pressure.
Hydrochloride Formation: The final step involves the conversion of the spiro compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride may involve similar steps but on a larger scale. The process may be optimized for higher yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] hydrochloride
- 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride
Uniqueness
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one hydrochloride is unique due to its specific spiro structure and the presence of both furo and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
spiro[furo[3,4-c]pyridine-3,4'-piperidine]-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-10-8-1-4-13-7-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURFWSQKFLEARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CN=C3)C(=O)O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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